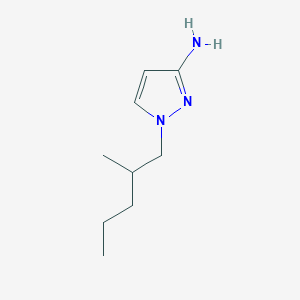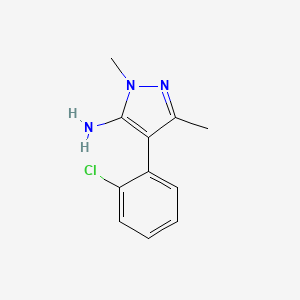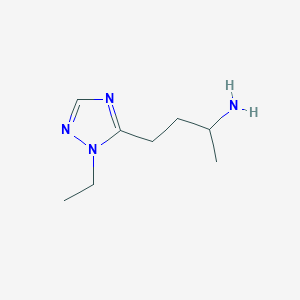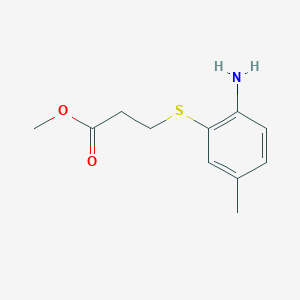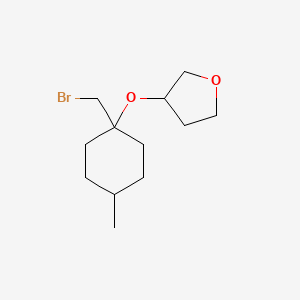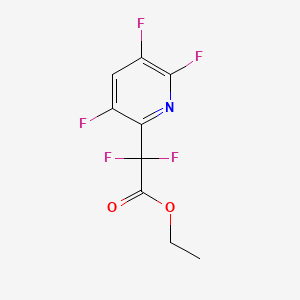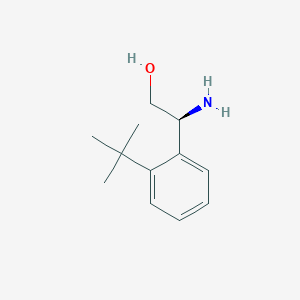
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is an organic compound with a complex structure that includes an amino group, a hydroxyl group, and a tert-butyl group attached to a phenyl ring. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol typically involves the reaction of 2-(tert-butyl)benzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways involving its amino and hydroxyl groups, which can form hydrogen bonds and participate in various chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(tert-Butylamino)ethanol: Similar in structure but lacks the phenyl ring.
tert-Butyl (2-(2-(2-hydroxyethoxy)ethoxy)ethyl)carbamate: Contains a tert-butyl group but has different functional groups and structure.
Uniqueness
(s)-2-Amino-2-(2-(tert-butyl)phenyl)ethan-1-ol is unique due to the presence of both the tert-butyl group and the phenyl ring, which confer distinct chemical properties and reactivity patterns. This combination of structural features makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H19NO |
|---|---|
Molekulargewicht |
193.28 g/mol |
IUPAC-Name |
(2S)-2-amino-2-(2-tert-butylphenyl)ethanol |
InChI |
InChI=1S/C12H19NO/c1-12(2,3)10-7-5-4-6-9(10)11(13)8-14/h4-7,11,14H,8,13H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
CJFZTQJVYPQRGW-LLVKDONJSA-N |
Isomerische SMILES |
CC(C)(C)C1=CC=CC=C1[C@@H](CO)N |
Kanonische SMILES |
CC(C)(C)C1=CC=CC=C1C(CO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




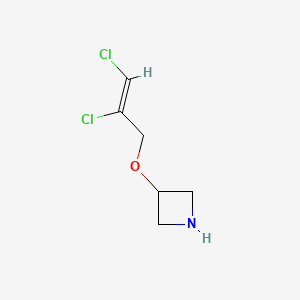
![[1-(Naphthalen-2-yl)ethyl]hydrazine hydrochloride](/img/structure/B13620316.png)

![2-[2-(Cyclopentyloxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13620337.png)
